
tert-Butyl ((4-bromopyridin-2-yl)methyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“tert-Butyl ((4-bromopyridin-2-yl)methyl)carbamate” is a chemical compound with the molecular formula C11H15BrN2O2 . It is stored in a dark place under an inert atmosphere at room temperature .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the InChI code: 1S/C11H15BrN2O2/c1-11(2,3)16-10(15)14(4)9-6-5-8(12)7-13-9/h5-7H,1-4H3 . This indicates that the compound contains a bromopyridinyl group attached to a methyl carbamate group via a single bond.
Physical And Chemical Properties Analysis
The compound has a molecular weight of 273.126 . It has a density of 1.5±0.1 g/cm3 . The boiling point is 296.7±25.0 °C at 760 mmHg . The compound is solid at room temperature .
Wissenschaftliche Forschungsanwendungen
Organic Synthesis and Chemical Reactions
Tert-butyl carbamates and their derivatives are widely utilized in organic synthesis, serving as key intermediates in the preparation of various complex molecules. For instance, tert-butyl carbamates are involved in Diels-Alder reactions, showcasing their utility in constructing cycloadducts with intricate structures (Padwa, Brodney, & Lynch, 2003). Additionally, the synthesis of tert-butyl carbamates from different precursors demonstrates their versatility in organic chemistry, facilitating the production of biologically active compounds, such as omisertinib (Zhao, Guo, Lan, & Xu, 2017).
Crystallography and Molecular Structure
Research on tert-butyl carbamate derivatives extends to crystallography, where studies on their crystal structures reveal insights into hydrogen and halogen bonding. This knowledge is crucial for understanding the molecular interactions that govern the assembly of molecules into crystalline forms. An example includes the analysis of isomorphous crystal structures of chlorodiacetylene and iododiacetylene derivatives, highlighting the role of simultaneous hydrogen and halogen bonds (Baillargeon et al., 2017).
Medicinal Chemistry and Drug Design
In the realm of medicinal chemistry, tert-butyl carbamate derivatives serve as intermediates in the synthesis of pharmaceuticals. They play a pivotal role in the development of new drugs by facilitating the creation of complex molecules with potential therapeutic benefits. For example, the synthesis of tert-butyl carbamate derivatives has been crucial in the development of compounds with antimicrobial activity, underscoring their importance in drug design and discovery (Ghoneim & Mohamed, 2013).
Safety and Hazards
The compound is labeled with the signal word “Warning” and is associated with the following hazard statements: H302-H315-H319-H335 . This indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Eigenschaften
IUPAC Name |
tert-butyl N-[(4-bromopyridin-2-yl)methyl]carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrN2O2/c1-11(2,3)16-10(15)14-7-9-6-8(12)4-5-13-9/h4-6H,7H2,1-3H3,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIMMBUVDRRUSNY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=NC=CC(=C1)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1060813-12-8 |
Source


|
| Record name | tert-Butyl N-((4-bromopyridin-2-yl)methyl)carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
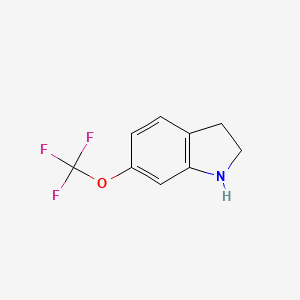
![6-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine](/img/structure/B592025.png)
![7-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B592028.png)

![7,7-Difluorotetrahydropyrrolo[1,2-a]pyrazine-1,3(2H,4H)-dione](/img/structure/B592031.png)
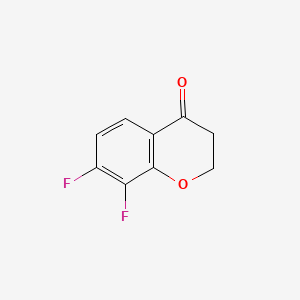
![(2E)-1-butyl-2-[(2E,4E)-5-(1-butyl-3,3-dimethyl-3a,4,5,6,7,7a-hexahydroindol-1-ium-2-yl)penta-2,4-dienylidene]-3,3-dimethyl-3a,4,5,6,7,7a-hexahydroindole;perchlorate](/img/structure/B592034.png)

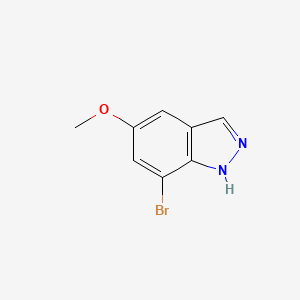

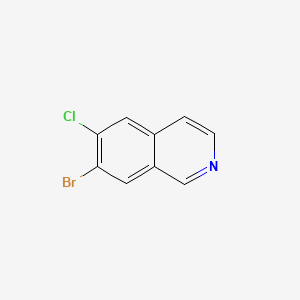
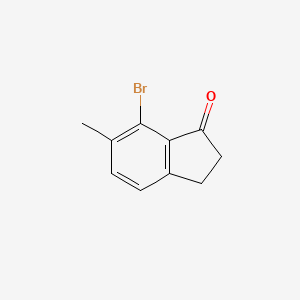
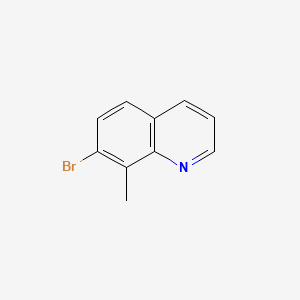
![7-Bromobenzo[d]oxazol-2-amine](/img/structure/B592044.png)
